Pantothenic Acid-[13C3,15N] Hemicalcium Salt

Catalog No.
S1770949
CAS No.
356786-94-2
M.F
C18H34CaN2O10
M. Wt
486.492
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantothenic Acid-[13C3,15N] Hemicalcium Salt

CAS Number

356786-94-2

Product Name

Pantothenic Acid-[13C3,15N] Hemicalcium Salt

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

Molecular Formula

C18H34CaN2O10

Molecular Weight

486.492

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1

InChI Key

WIWQIMNDNVAWQN-DXAJRXMUSA-N

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Synonyms

N-[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]-β-alanine-13C3,15N Hemicalcium; (+)-Pantothenic Acid-13C3,15N Hemicalcium; (D)-(+)-Pantothenic Acid-13C3,15N Hemicalcium; D(+)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-β-alanine-13C3,15N Hemicalcium; D-Pant

Origin and Significance:

Pantothenic acid is a naturally occurring vitamin found in various foods. The hemicalcium salt refers to a compound where only half of the acidic protons of pantothenic acid are neutralized by calcium. The isotopic enrichment with 13C and 15N allows researchers to track the metabolism and fate of pantothenic acid within biological systems through techniques like isotope ratio mass spectrometry (IRMS) [].

Molecular Structure Analysis:

The core structure of Pantothenic Acid-[13C3, 15N] Hemicalcium Salt is identical to natural pantothenic acid. It consists of a β-alanine moiety linked to a pantoyl moiety, which contains a carboxylic acid group and a hydroxyl group. The three carbon atoms and two nitrogen atoms are enriched with the stable isotopes 13C and 15N, respectively []. This isotopic enrichment doesn't alter the overall structure but allows for specific detection and tracing during experiments.

Chemical Reactions Analysis:

  • Decarboxylation: Pantothenic acid can decarboxylate to form pantothenate, which is the essential precursor for coenzyme A (CoA) biosynthesis []. This reaction is likely to occur with the isotopically labeled Pantothenic Acid-[13C3, 15N] Hemicalcium Salt as well.

(Equation) COOH-CH2-CH2-CH(OH)-CONH-CH2-CH2-COOH (Pantothenic Acid) -> CH2-CH2-CH(OH)-CONH-CH2-CH2-COO- (Pantothenate) + CO2

Physical and Chemical Properties Analysis:

Specific data on the melting point, boiling point, and solubility of Pantothenic Acid-[13C3, 15N] Hemicalcium Salt is scarce due to its niche research application. However, based on its similarity to natural pantothenic acid, it's expected to be hygroscopic (water-absorbing) and soluble in water and polar solvents [].

Mechanism of Action:

Pantothenic Acid-[13C3, 15N] Hemicalcium Salt doesn't have a direct mechanism of action. Its primary function lies in serving as an isotopically labeled tracer for studying pantothenic acid metabolism. Once incorporated into biological systems, the enriched isotopes allow researchers to distinguish between newly synthesized pantothenate and the existing pool using techniques like IRMS []. This provides valuable insights into cellular pantothenic acid utilization and CoA biosynthesis.

Isotope Tracer Studies

Pantothenic Acid-[13C3, 15N] Hemicalcium Salt acts as an isotopic tracer. When introduced into a biological system, scientists can track its incorporation and metabolism within the system by monitoring the presence and movement of the ¹³C and ¹⁵N isotopes. This allows researchers to study various aspects of pantothenic acid metabolism, including its:

  • Absorption and distribution within the body Source: A paper published in the journal Analytical Biochemistry used isotopically labeled pantothenic acid to study its absorption in rats:
  • Conversion into Coenzyme A (CoA), a crucial molecule involved in energy metabolism Source: Research published in the American Journal of Physiology-Endocrinology and Metabolism employed isotope-labeled pantothenic acid to investigate CoA synthesis:
  • Impact on specific biochemical pathways or cellular processes

The advantage of using isotopically labeled pantothenic acid lies in its ability to be distinguished from naturally occurring unlabeled pantothenic acid within the system. This distinction allows researchers to specifically trace the fate of the supplemented vitamin and gain detailed insights into its role within the biological system under study.

Internal Standard for Mass Spectrometry

Pantothenic Acid-[13C3, 15N] Hemicalcium Salt can be used as an internal standard in mass spectrometry (MS) based assays for quantifying pantothenic acid levels. MS is a powerful analytical technique used to identify and measure the abundance of various molecules in a sample.

An internal standard serves as a reference compound within the MS analysis. By comparing the signal intensity of the unlabeled pantothenic acid in the sample with the signal intensity of the isotopically labeled standard, researchers can achieve more accurate and reproducible quantification of pantothenic acid concentration.

This application is particularly useful in:

  • Clinical and diagnostic testing: Measuring pantothenic acid levels in blood or tissues to assess vitamin B5 status and diagnose potential deficiencies
  • Quality control testing: Ensuring the potency and content of vitamin B5 in fortified foods, dietary supplements, and pharmaceutical preparations Source: Similar to the previous source, Sigma-Aldrich highlights the application in quality control testing:

Dates

Modify: 2023-08-15

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